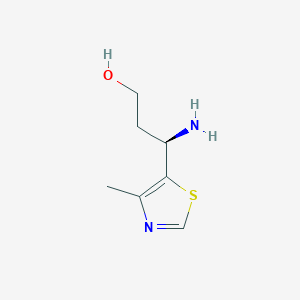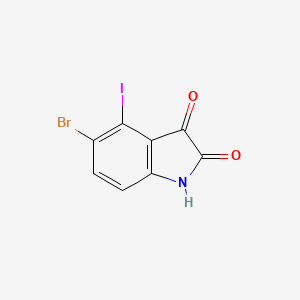
1H-Indole-2,3-dione, 5-bromo-4-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2,3-dione, 5-bromo-4-iodo- is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound 1H-Indole-2,3-dione, 5-bromo-4-iodo- is particularly interesting due to its unique bromine and iodine substitutions, which can influence its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1H-Indole-2,3-dione, 5-bromo-4-iodo- typically involves the bromination and iodination of 1H-Indole-2,3-dione. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst. For example, bromination can be achieved using bromine in acetic acid, while iodination can be performed using iodine monochloride in chloroform . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H-Indole-2,3-dione, 5-bromo-4-iodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different indole derivatives.
Substitution: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indole-2,3-dione, 5-bromo-4-iodo- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound’s biological activities make it a candidate for studying antiviral, anticancer, and antimicrobial properties.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-2,3-dione, 5-bromo-4-iodo- involves its interaction with specific molecular targets and pathways. The bromine and iodine substitutions can enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
1H-Indole-2,3-dione, 5-bromo-4-iodo- can be compared with other indole derivatives, such as:
1H-Indole-2,3-dione: Lacks the bromine and iodine substitutions, which can result in different chemical reactivity and biological activity.
5-Bromo-1H-Indole-2,3-dione: Contains only the bromine substitution, leading to different properties compared to the bromo-iodo derivative.
4-Iodo-1H-Indole-2,3-dione: Contains only the iodine substitution, which also results in different properties.
The uniqueness of 1H-Indole-2,3-dione, 5-bromo-4-iodo- lies in its dual halogen substitutions, which can significantly influence its chemical and biological behavior.
Properties
Molecular Formula |
C8H3BrINO2 |
|---|---|
Molecular Weight |
351.92 g/mol |
IUPAC Name |
5-bromo-4-iodo-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H3BrINO2/c9-3-1-2-4-5(6(3)10)7(12)8(13)11-4/h1-2H,(H,11,12,13) |
InChI Key |
NYTMJCBMSBZTJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=O)C2=O)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


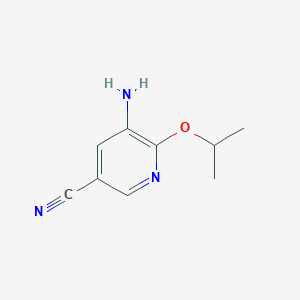
![1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13309225.png)
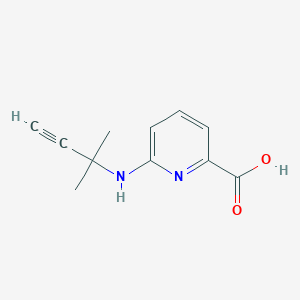

![2-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13309244.png)
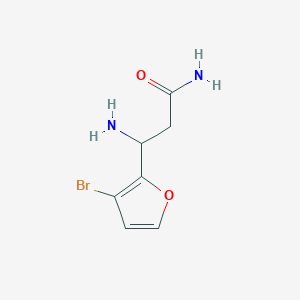
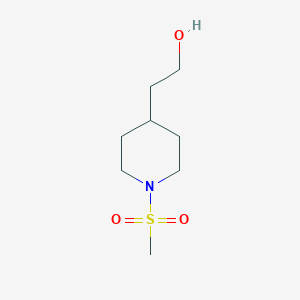

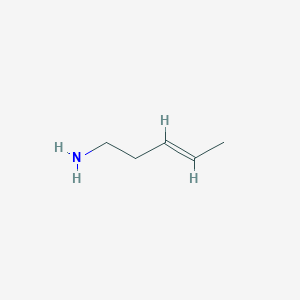
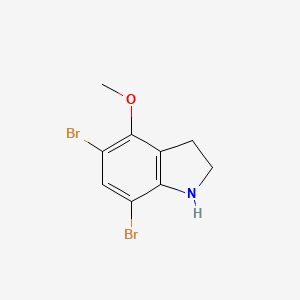
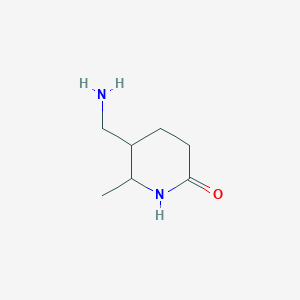

![(5-{[(4-Methoxybutyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13309300.png)
